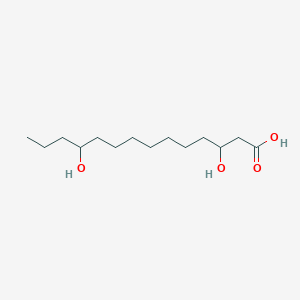![molecular formula C17H15ClN2O3S B14158314 {1-[2-(4-Chloro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylsulfanyl}-acetic acid CAS No. 313984-78-0](/img/structure/B14158314.png)
{1-[2-(4-Chloro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylsulfanyl}-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{1-[2-(4-Chloro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylsulfanyl}-acetic acid is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzimidazole core, a phenoxy group, and a sulfanyl-acetic acid moiety, making it a versatile molecule for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {1-[2-(4-Chloro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylsulfanyl}-acetic acid typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The phenoxy group is introduced via a nucleophilic substitution reaction, where 4-chlorophenol reacts with an appropriate ethylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH of the reaction environment. Additionally, the use of catalysts and solvents can significantly enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
{1-[2-(4-Chloro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylsulfanyl}-acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the chloro group can result in various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
{1-[2-(4-Chloro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylsulfanyl}-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of {1-[2-(4-Chloro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylsulfanyl}-acetic acid involves its interaction with specific molecular targets. The phenoxy group can interact with hydrophobic pockets in proteins, while the benzimidazole core can form hydrogen bonds with amino acid residues. The sulfanyl-acetic acid moiety can participate in redox reactions, influencing the activity of enzymes and other proteins .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to {1-[2-(4-Chloro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylsulfanyl}-acetic acid include:
Phenoxyacetic acids: These compounds share the phenoxy group but lack the benzimidazole and sulfanyl-acetic acid moieties.
Benzimidazole derivatives: These compounds have the benzimidazole core but may lack the phenoxy and sulfanyl-acetic acid groups.
Thioacetic acids: These compounds contain the sulfanyl-acetic acid moiety but lack the benzimidazole and phenoxy groups.
The uniqueness of this compound lies in its combination of these three functional groups, which allows for a diverse range of chemical reactions and applications.
Eigenschaften
CAS-Nummer |
313984-78-0 |
|---|---|
Molekularformel |
C17H15ClN2O3S |
Molekulargewicht |
362.8 g/mol |
IUPAC-Name |
2-[1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl]sulfanylacetic acid |
InChI |
InChI=1S/C17H15ClN2O3S/c18-12-5-7-13(8-6-12)23-10-9-20-15-4-2-1-3-14(15)19-17(20)24-11-16(21)22/h1-8H,9-11H2,(H,21,22) |
InChI-Schlüssel |
OSDMIWURRLRNHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(N2CCOC3=CC=C(C=C3)Cl)SCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-(2-Aminoethylamino)-2-nitroanilino]ethanol](/img/structure/B14158231.png)
![2-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-5-methylimidazo[1,2-a]pyridine](/img/structure/B14158238.png)
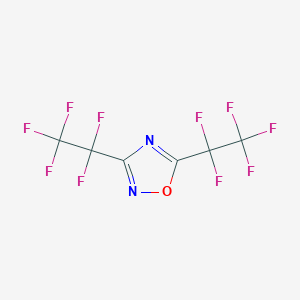
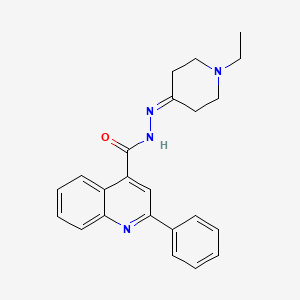
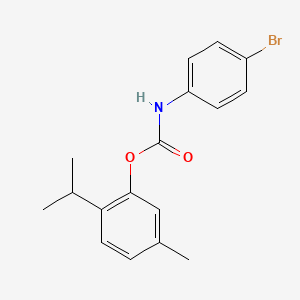
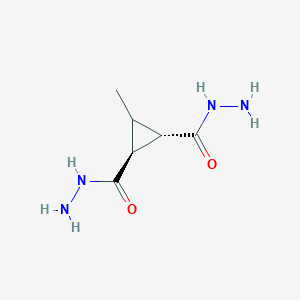

![5-[(2,5-Dichlorophenoxy)methyl]-n-(4-methylphenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B14158301.png)
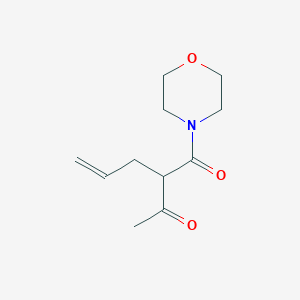
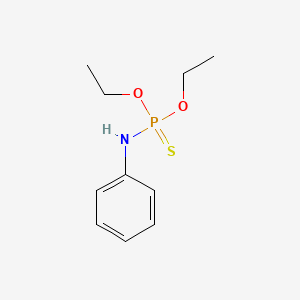
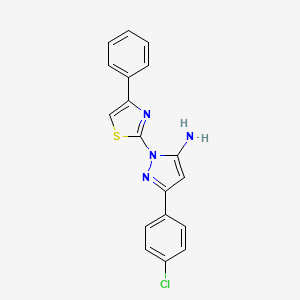

![1-chloro-2-[(E)-2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B14158335.png)
